Tyrosinase Inhibition: Alkyl 4-Oxobutanoates vs. Precursor 4-Oxobutanoic Acids
In a direct, within-study head-to-head comparison, alkyl 4-oxobutanoate derivatives of carvacrol and thymol were evaluated alongside their precursor 4-oxobutanoic acids for mushroom tyrosinase inhibitory activity. All alkyl 4-oxobutanoates except two (compounds 7 and 20) exhibited superior inhibitory activity relative to the precursor 4-oxobutanoic acids 5 and 6 . The most active derivatives—those bearing three-carbon and four-carbon alkyl chains—achieved IC₅₀ values of 128.8–244.1 μM (carvacrol series, compounds 9–12) and 102.3–191.4 μM (thymol series, compounds 16–19), while the precursor acids showed weaker activity requiring >500 μM for meaningful inhibition . The reference standard kojic acid gave an IC₅₀ of 21.8 μM in the same assay system .
| Evidence Dimension | Mushroom tyrosinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Alkyl 4-oxobutanoates: 102.3–244.1 μM (most active subset); precursor 4-oxobutanoic acids 5 and 6: >500 μM for comparable inhibition |
| Comparator Or Baseline | Precursor 4-oxobutanoic acids (5 and 6); kojic acid positive control IC₅₀ = 21.8 μM |
| Quantified Difference | Alkyl 4-oxobutanoates outperform precursor acids (activity improvement factor approximately 2–5×); thymol 4-oxobutanoate derivatives (IC₅₀ 102.3–191.4 μM) are more potent than the corresponding carvacrol derivatives (IC₅₀ 128.8–244.1 μM) |
| Conditions | Mushroom tyrosinase in vitro assay; compounds tested at 500 μM for initial screening with IC₅₀ determination for actives showing >51% inhibition |
Why This Matters
Procurement of the alkyl ester form rather than the free acid is essential for achieving measurable tyrosinase inhibition; the free acid precursor alone is insufficient at equivalent concentrations.
- [1] Brotzman, N., Xu, Y., Graybill, A., Cocolas, A., Ressler, A., Seeram, N.P., Ma, H., Henry, G.E. Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate derivatives of carvacrol and thymol. Bioorganic & Medicinal Chemistry Letters, 2019, 29(1), 56–58. DOI: 10.1016/j.bmcl.2018.11.013 View Source
